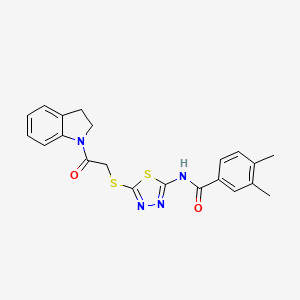

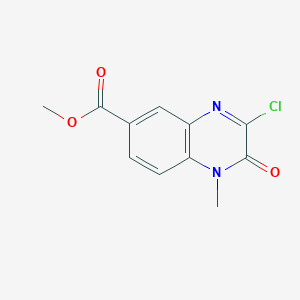

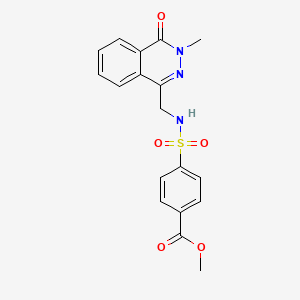

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the indolin-1-yl and thiadiazol-2-yl precursors. These could then be coupled using a suitable reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the indolin-1-yl group could participate in electrophilic aromatic substitution reactions, while the thiadiazol-2-yl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be influenced by its molecular structure.Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

Indolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease . Two compounds were found to be potent in inhibiting AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100µM .

Antioxidant Activity

Most of the indolin-2-one compounds showed weak scavenging activity in DPPH free radical-scavenging assay . This suggests potential antioxidant applications.

Anticancer Activity

Several indolin-2-one compounds exhibited strong cytotoxicity against human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) . One compound was even more potent than adriamycin, a positive control .

Antibacterial Activity

Hybrids of indolin-2-one and nitroimidazole have been found to be effective against Staphylococcus aureus strains . This suggests potential applications in the development of new antibacterial agents.

Neuroprotective Agents

Indoline derivatives have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke . All compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells .

Inhibition of Cholinestrases and Lipoxygenase Enzymes

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests potential applications in the treatment of diseases related to these enzymes.

Cytotoxic Activity

A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests potential applications in the development of new cytotoxic agents.

Antifungal and Antihelmintic Activities

Imidazole, a component of the compound, has been found to have antifungal and antihelmintic activities . This suggests potential applications in the treatment of fungal infections and parasitic worm infestations.

Mecanismo De Acción

Target of Action

The primary targets of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .

Mode of Action

The exact mode of action of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide Similar compounds have shown to inhibit ache, preventing the breakdown of acetylcholine and thereby increasing both the level and duration of the neurotransmitter’s action .

Biochemical Pathways

The specific biochemical pathways affected by N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide By inhibiting ache, similar compounds can affect the cholinergic pathway, which involves the neurotransmitter acetylcholine . This can lead to an increase in acetylcholine levels, affecting various downstream effects such as muscle contraction, pain response, and cognitive function .

Result of Action

The molecular and cellular effects of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide Similar compounds have shown significant protective effects against h2o2-induced death of raw 2647 cells , suggesting potential antioxidant activity. Additionally, some compounds have exhibited strong cytotoxicity against various human cancer cell lines .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c1-13-7-8-16(11-14(13)2)19(27)22-20-23-24-21(29-20)28-12-18(26)25-10-9-15-5-3-4-6-17(15)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDHRXHJORWYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)

![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)

![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)